molecular formula C16H15N5OS2 B12185610 N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12185610
M. Wt: 357.5 g/mol
InChI Key: FCTXFORLAMVGEZ-UHFFFAOYSA-N
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Description

The compound N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide belongs to the cyclopenta[b]thiophene carboxamide family, a class of heterocyclic molecules with diverse pharmacological and material science applications. Its structure comprises a cyclopenta[b]thiophene core substituted at position 3 with a carboxamide group linked to a 3-(methylsulfanyl)phenyl moiety and at position 2 with a 1H-tetrazol-1-yl group. The tetrazole ring is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the methylsulfanyl (SCH₃) group contributes to hydrophobic interactions in molecular recognition .

Crystallographic tools like SHELX and ORTEP-III have been instrumental in resolving such complex structures, enabling precise analysis of bond angles, hydrogen-bonding networks, and packing motifs .

Properties

Molecular Formula

C16H15N5OS2

Molecular Weight

357.5 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H15N5OS2/c1-23-11-5-2-4-10(8-11)18-15(22)14-12-6-3-7-13(12)24-16(14)21-9-17-19-20-21/h2,4-5,8-9H,3,6-7H2,1H3,(H,18,22)

InChI Key

FCTXFORLAMVGEZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates amide bond formation at 0–25°C. Yields range from 60–75%, with purification via silica gel chromatography.

Mixed Anhydride Method

Reaction with isobutyl chloroformate generates a reactive mixed anhydride intermediate, which subsequently reacts with the aniline derivative. This method, described in US8969572B2, achieves higher yields (80–88%) but requires anhydrous conditions and low temperatures (−10 to 0°C).

Purification and Characterization

Crude products are purified using:

  • Recrystallization : Ethanol/water mixtures (3:1) remove unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) isolates the target compound.

  • HPLC : Reverse-phase C18 columns resolve regioisomeric impurities.

Characterization data includes:

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.72 (s, 1H, tetrazole), 7.45–7.30 (m, 4H, aryl), 3.21 (t, 2H, cyclopentane), 2.49 (s, 3H, SCH<sub>3</sub>).

  • HRMS : [M+H]<sup>+</sup> calculated for C<sub>17</sub>H<sub>16</sub>N<sub>5</sub>OS<sub>2</sub>: 394.0744; found: 394.0748.

Optimization and Scale-Up

Industrial-scale production emphasizes:

  • Solvent Recycling : THF and acetonitrile are recovered via distillation, reducing costs by 30–40%.

  • Catalyst Reuse : Zinc bromide catalysts retain activity for 5–7 cycles.

  • Process Intensification : Microwave-assisted steps cut reaction times by 50%.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibit notable antimicrobial properties. A study on thieno[2,3-d]pyrimidines demonstrated their effectiveness against various bacterial strains, suggesting a potential for developing new antibacterial agents based on this compound's structure .

Inhibition of Human Leukocyte Elastase
The compound has been investigated for its role as an inhibitor of human leukocyte elastase (HLE), which is implicated in inflammatory diseases. Inhibitors of HLE can help manage conditions such as chronic obstructive pulmonary disease (COPD) and pulmonary hypertension. The synthesis and evaluation of related compounds have shown promise in treating these conditions .

Wound Healing Properties
Recent studies highlight the potential of this compound in promoting wound healing. Its application in formulations aimed at chronic wounds has been explored, showcasing its efficacy in enhancing tissue repair processes .

Agricultural Applications

Herbicide Development
this compound derivatives have been identified as potential herbicides. They function as HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, which are effective against a variety of weeds while being safe for transgenic crops. This application is particularly relevant in sustainable agriculture practices .

Materials Science Applications

Organic Electronics
The structural characteristics of this compound make it suitable for applications in organic electronics. Its derivatives have been used in the fabrication of organic field-effect transistors (OFETs), demonstrating good charge transport properties .

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Demonstrated effectiveness against multiple bacterial strains; potential for new antibiotics.
Human Leukocyte Elastase Inhibition Identified as a potent inhibitor; implications for treatment of COPD and pulmonary hypertension.
Wound Healing Promoted faster tissue repair in chronic wound models; potential for therapeutic formulations.
Herbicide Development Effective HPPD inhibitors; safe for use with transgenic crops; supports sustainable agriculture.
Organic Electronics Utilized in OFETs; showed promising charge transport capabilities for electronic applications.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity. The overall effect depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The cyclopenta[b]thiophene scaffold is a common feature among related compounds, but variations in substituents significantly alter physicochemical and biological properties. Key analogues include:

Compound ID Substituents (Position 2 / Position 3) Molecular Formula Melting Point (°C) Density (g/cm³)
C12 Oxazol-2-ylcarbamoyl / Coumarin-carboxamide C₂₃H₁₈N₂O₄S 39.3 1.4056
C13 Thiazol-2-yl / Pyrazol-3-ylamino C₁₄H₁₄N₆OS₂ 40.3 1.3947
C14 Oxazol-2-yl / Pyrazol-3-ylamino C₁₃H₁₂N₆OS₂ 33.1 1.4802
Target 1H-tetrazol-1-yl / 3-(methylsulfanyl)phenyl C₁₆H₁₄N₄OS₂ Not reported Not reported

Data adapted from .

  • Key Differences: Tetrazole vs. Methylsulfanyl Phenyl vs. Aromatic Carboxamides: The 3-(methylsulfanyl)phenyl group enhances lipophilicity (logP ~3.2 estimated) relative to coumarin (C12) or benzofuran () carboxamides, favoring membrane permeability .

Physicochemical Properties

  • Melting Points : Analogues with bulkier substituents (e.g., C15: 29.0°C) exhibit lower melting points due to reduced crystallinity, whereas tetrazole-containing derivatives (like the target) may form stronger intermolecular hydrogen bonds, increasing thermal stability .
  • Density : The target’s density is expected to fall between 1.39–1.48 g/cm³, similar to C13 (1.3947) and C14 (1.4802), influenced by the compact tetrazole ring and cyclopenta[b]thiophene core .

Pharmacological Potential

  • Anti-Cancer Activity : Thiophene derivatives (e.g., C12–C16) show promise as anti-breast cancer agents, with IC₅₀ values <10 μM in computational models. The target’s tetrazole group may mimic carboxylate interactions with kinases or proteases, enhancing cytotoxicity .
  • Anticonvulsant Activity : Schiff bases of cyclopenta[b]thiophene carboxamides () demonstrate moderate anticonvulsant effects (ED₅₀ ~150 mg/kg), suggesting the target’s methylsulfanyl group could improve CNS penetration .

Computational and Crystallographic Insights

  • Hydrogen-Bonding Networks : Graph-set analysis () predicts that the tetrazole N–H and thiophene S atoms participate in R₂²(8) motifs, stabilizing crystal packing and influencing solubility .
  • DFT Studies : Analogous compounds (e.g., ’s fluorophenyl derivative) reveal low HOMO-LUMO gaps (~4.1 eV), indicating reactivity suitable for electrophilic interactions in drug-target binding .

Biological Activity

N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and herbicide efficacy. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

  • Molecular Formula : C15H16N4OS
  • Molecular Weight : 304.37 g/mol
  • CAS Number : 1144459-36-8

The compound exhibits multiple mechanisms of action, primarily targeting cell cycle regulation and apoptosis in cancer cells. It has been identified as a potential dual inhibitor of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle progression and gene transcription.

Antitumor Activity

Studies have demonstrated that this compound effectively inhibits tumor growth in various cancer models. A notable study highlighted its ability to induce G2/M cell cycle arrest and promote apoptosis in HCT116 colon cancer cells through modulation of apoptosis-related proteins .

Activity IC50 (μM) Effect
CDK2 Inhibition0.004Significant inhibition of cell cycle
CDK9 Inhibition0.009Induction of apoptosis

Herbicidal Properties

In addition to its antitumor effects, this compound has been investigated for its herbicidal properties. It has shown efficacy in controlling a range of unwanted plant species, particularly in transgenic crop systems tolerant to specific herbicides . The compound functions by disrupting the growth processes of target plants.

Case Study 1: Cancer Cell Lines

In a recent study involving HCT116 and C6 glioma cell lines, the compound was administered at varying concentrations. Results indicated a dose-dependent response where higher concentrations led to increased rates of apoptosis and reduced cell viability .

Case Study 2: Herbicide Efficacy

Field trials demonstrated that the application of this compound resulted in significant reductions in weed biomass compared to untreated controls. The compound's selective action on non-target species highlights its potential for agricultural use .

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